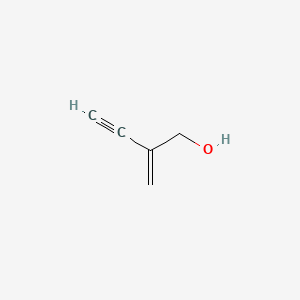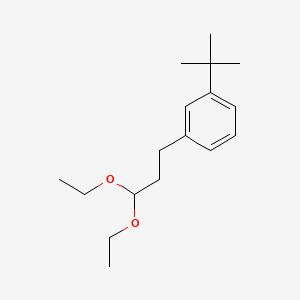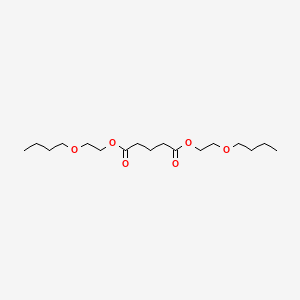
Bis(2-butoxyethyl) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxyethyl) glutarate: is an organic compound with the chemical formula C17H32O6 Pentanedioic acid bis(2-butoxyethyl) ester . This compound is characterized by its ester functional groups and is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) glutarate typically involves the esterification of glutaric acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed using a distillation setup. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-butoxyethyl) glutarate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed:
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms substituted esters or ethers.
Scientific Research Applications
Bis(2-butoxyethyl) glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in biochemical studies as a reagent for modifying proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent solvent properties
Mechanism of Action
The mechanism of action of bis(2-butoxyethyl) glutarate involves its interaction with various molecular targets. In biochemical applications, it can act as a crosslinking agent, forming stable covalent bonds with proteins and other biomolecules. This crosslinking ability is due to the presence of ester functional groups, which can react with nucleophilic sites on proteins .
Comparison with Similar Compounds
Bis(2-butoxyethyl) adipate: Similar in structure but with adipic acid as the core instead of glutaric acid.
Bis(2-hydroxyethyl) glutarate: Similar but with hydroxyethyl groups instead of butoxyethyl groups
Uniqueness: Bis(2-butoxyethyl) glutarate is unique due to its specific ester functional groups, which provide it with distinct chemical reactivity and physical properties. Its ability to act as a plasticizer and crosslinking agent makes it valuable in various industrial and research applications .
Properties
CAS No. |
74724-07-5 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
bis(2-butoxyethyl) pentanedioate |
InChI |
InChI=1S/C17H32O6/c1-3-5-10-20-12-14-22-16(18)8-7-9-17(19)23-15-13-21-11-6-4-2/h3-15H2,1-2H3 |
InChI Key |
BTZQCSUZZWDBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CCCC(=O)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


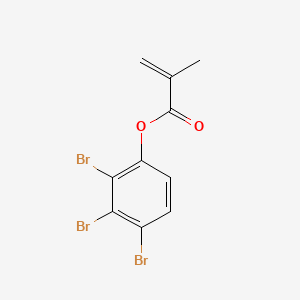

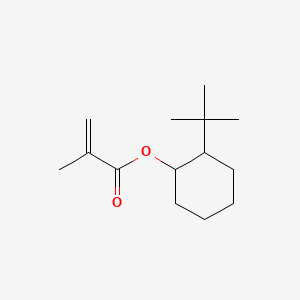
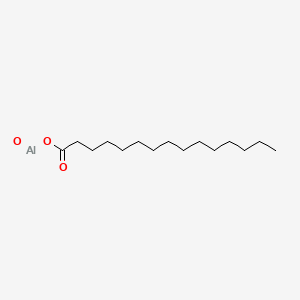
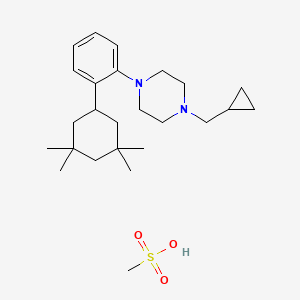


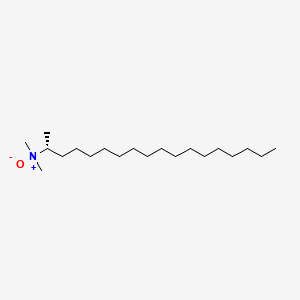
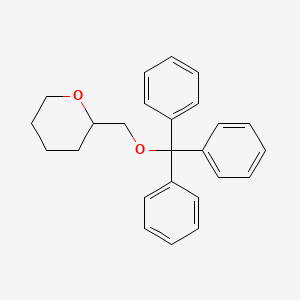
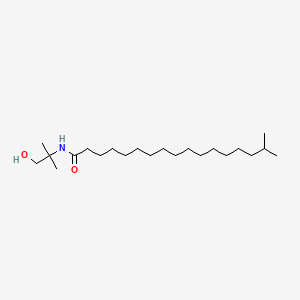
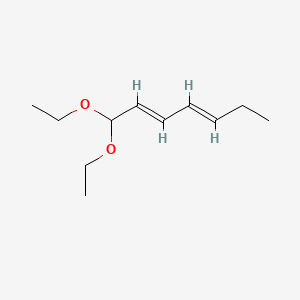
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
